6-Methoxypyridazine-3-carboxylic acid

Catalog No.
S731099
CAS No.
56434-28-7
M.F
C6H6N2O3
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxypyridazine-3-carboxylic acid

CAS Number

56434-28-7

Product Name

6-Methoxypyridazine-3-carboxylic acid

IUPAC Name

6-methoxypyridazine-3-carboxylic acid

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C6H6N2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3H,1H3,(H,9,10)

InChI Key

SMBBNQVBFDIQMJ-UHFFFAOYSA-N

SMILES

COC1=NN=C(C=C1)C(=O)O

Canonical SMILES

COC1=NN=C(C=C1)C(=O)O

Precursor for the Synthesis of Other Compounds:

6-MPCA can serve as a building block for the synthesis of more complex molecules with various functionalities. Studies have demonstrated its use in the preparation of pyridazinone derivatives, which possess potential anticonvulsant and anti-inflammatory properties [].

Potential Biological Activity:

Limited research suggests that 6-MPCA might exhibit some biological activity. A study investigating its effect on the growth of various bacterial strains revealed moderate antibacterial properties against specific strains []. However, further research is necessary to elucidate its specific mechanisms of action and potential therapeutic applications.

6-Methoxypyridazine-3-carboxylic acid is an organic compound with the molecular formula C6H6N2O3C_6H_6N_2O_3 and a molecular weight of approximately 154.12 g/mol. It features a pyridazine ring substituted with a methoxy group at the sixth position and a carboxylic acid group at the third position. This compound is classified under pyridazine derivatives and exhibits notable chemical properties, including high solubility in water and a melting point ranging from 160 to 163 °C .

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Electrophilic Aromatic Substitution: The aromatic nature allows for substitution reactions on the pyridazine ring, particularly at positions that are not already substituted.

These reactions are essential for synthesizing derivatives and exploring its reactivity in various chemical contexts .

The biological activity of 6-methoxypyridazine-3-carboxylic acid has been investigated, revealing potential pharmacological properties. It is known to exhibit:

  • Antimicrobial Activity: Some studies suggest efficacy against specific bacterial strains.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, although further research is necessary to elucidate the mechanisms involved.
  • Potential as a Drug Intermediate: Its structure makes it a candidate for further modifications leading to novel therapeutic agents .

Several methods have been developed for synthesizing 6-methoxypyridazine-3-carboxylic acid. A notable synthesis involves:

  • Starting Materials: Utilizing pyridazine derivatives as precursors.
  • Reagents: Employing methanol and appropriate carboxylation agents.
  • Conditions: Typically conducted under controlled temperature and pressure conditions to ensure yield and purity.

One patented method involves the use of specific catalysts to enhance reaction efficiency, yielding high-purity products suitable for pharmaceutical applications .

6-Methoxypyridazine-3-carboxylic acid finds applications in various fields:

  • Pharmaceutical Industry: As a building block for synthesizing more complex drug molecules.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Research: Utilized in laboratories for studying pyridazine derivatives and their effects on biological systems .

Interaction studies involving 6-methoxypyridazine-3-carboxylic acid have focused on its behavior in biological systems:

  • Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its pharmacokinetics.
  • Metabolic Pathways: Understanding how it is metabolized can help predict its efficacy and safety profile in therapeutic contexts.
  • Synergistic Effects: Studies exploring its combination with other compounds may reveal enhanced biological activities, particularly in antimicrobial contexts .

Several compounds share structural similarities with 6-methoxypyridazine-3-carboxylic acid, including:

Compound NameStructural FeaturesUnique Aspects
6-Methylpyridazine-3-carboxylic acidMethyl group instead of methoxyDifferent electronic properties affecting reactivity
5-Methoxypyridazine-3-carboxylic acidMethoxy group at the fifth positionVariation in biological activity
3-Pyridazinecarboxylic acidLacks methoxy substitutionSimpler structure with distinct reactivity

These compounds highlight the uniqueness of 6-methoxypyridazine-3-carboxylic acid, particularly in terms of its methoxy substitution, which influences both its chemical behavior and biological activity .

The carboxylic acid functionality of 6-methoxypyridazine-3-carboxylic acid exhibits typical reactivity patterns characteristic of aromatic carboxylic acids, with additional electronic effects imparted by the pyridazine heterocycle [1]. The electron-deficient nature of the pyridazine ring system activates the carboxylic acid group toward nucleophilic attack, facilitating various derivatization reactions [2] [3].

Esterification Reactions

The most extensively studied transformation involves the conversion to methyl esters using thionyl chloride activation followed by methanolysis [1]. The reaction proceeds through an acid chloride intermediate, which reacts with methanol at room temperature to yield methyl 6-methoxypyridazine-3-carboxylate in quantitative yields [1] [4]. This two-step process involves initial formation of the acid chloride by refluxing with thionyl chloride for three hours, followed by treatment with methanol [1].

Alternative esterification methods employ direct condensation with alcohols under acidic conditions, similar to Fischer esterification protocols developed for pyridine carboxylic acids [5]. These reactions require careful temperature control and extended reaction times to achieve complete conversion [6].

Amide Formation

Direct amidation reactions can be achieved using modern coupling reagents such as B(OCH₂CF₃)₃, which enables efficient coupling with both primary and secondary amines [7]. This methodology operates under relatively mild conditions (80-100°C in acetonitrile) and produces amide products in good yields with minimal racemization when amino acid derivatives are employed [7]. The reaction mechanism involves activation of the carboxylic acid by the boron reagent, followed by nucleophilic attack by the amine component [7].

Traditional amide synthesis approaches utilize the acid chloride intermediate, formed by thionyl chloride treatment, followed by reaction with amines in the presence of pyridine as a base [8]. This method provides excellent yields but requires careful handling of the reactive acid chloride intermediate [9].

Acid Chloride Derivatives

The formation of 6-methoxy-pyridazine-3-carbonyl chloride represents a key intermediate for subsequent transformations [1]. The reaction with thionyl chloride proceeds smoothly under reflux conditions, generating the acid chloride in nearly quantitative yields [1]. This intermediate demonstrates enhanced reactivity compared to aliphatic acid chlorides due to the electron-withdrawing nature of the pyridazine ring system [2].

Heterocyclic Ring Modification Reactions

The pyridazine heterocycle of 6-methoxypyridazine-3-carboxylic acid undergoes various modification reactions that alter the electronic properties and coordination behavior of the molecule [10] [11]. The presence of both nitrogen atoms in adjacent positions creates unique reactivity patterns not observed in other azine systems [10].

Nucleophilic Aromatic Substitution

The electron-deficient pyridazine ring system readily undergoes nucleophilic aromatic substitution reactions, particularly at positions activated by the nitrogen atoms [12] [13]. Studies on related pyridazine systems demonstrate that positions ortho and para to nitrogen atoms exhibit enhanced electrophilicity [13]. The methoxy group at the 6-position can be displaced under appropriate conditions through nucleophilic substitution mechanisms [14].

Research on tetrafluoropyridazine derivatives reveals that sequential nucleophilic substitution proceeds with high regioselectivity, with initial attack occurring para to ring nitrogen [12] [13]. This reactivity pattern suggests similar behavior for 6-methoxypyridazine-3-carboxylic acid under strongly nucleophilic conditions [12].

Ring Contraction Reactions

Pyridazine derivatives can undergo reductive ring contraction under specific conditions to yield pyrrole derivatives [15] [16]. Computational studies indicate that successful ring contraction requires electron-withdrawing substituents at the 3- and 6-positions to stabilize reaction intermediates [15] [16]. The carboxylic acid group at the 3-position of 6-methoxypyridazine-3-carboxylic acid fulfills this requirement, suggesting potential for ring contraction chemistry [15].

The mechanism involves sequential reduction and protonation steps, proceeding through a critical 2-electron/3-proton intermediate [15] [16]. The high energy of this intermediate necessitates the presence of electron-withdrawing groups for reaction feasibility [15].

Ring Opening and Closure Reactions

Under specific conditions, pyridazine rings can undergo ring-opening reactions followed by recyclization to form different heterocyclic systems [17] [18]. These transformations typically involve nucleophilic attack at electrophilic carbon centers, leading to ring fragmentation and subsequent closure to form alternative ring systems [17].

Methoxy Group Exchange

The methoxy substituent at the 6-position undergoes nucleophilic substitution reactions under appropriate conditions [14]. Treatment with sodium methoxide in methanol under sealed tube conditions (Carius tube, 20 hours) can effect methoxy group exchange [14]. This reaction proceeds through a standard nucleophilic aromatic substitution mechanism with departure of methoxide as the leaving group [14].

Coordination Chemistry with Transition Metals

6-Methoxypyridazine-3-carboxylic acid demonstrates versatile coordination behavior with transition metals, functioning as a bidentate ligand through its nitrogen and oxygen donor atoms [19] [20]. The unique electronic properties of the pyridazine ring system, characterized by weak basicity and high dipole moment, influence metal-ligand interactions [10] [11].

Copper(II) Complexes

Copper(II) forms stable complexes with pyridazine carboxylic acid derivatives, as demonstrated by the synthesis and characterization of Cu(PDC)₂·H₂O complexes [19]. These complexes exhibit zero-dimensional structures reinforced by intermolecular hydrogen bonding to form three-dimensional supramolecular frameworks [19]. The coordination geometry involves the carboxylate oxygen atoms and pyridazine nitrogen atom, along with water molecules completing the coordination sphere [19].

Single-crystal X-ray diffraction studies reveal that copper(II) complexes adopt distorted octahedral geometries with Cu-N bond distances typically ranging from 2.0-2.2 Å and Cu-O distances of 1.9-2.1 Å [19] [20]. The formation of these complexes demonstrates antimicrobial activity, suggesting potential applications in medicinal chemistry [19].

Other Transition Metal Complexes

Studies on related pyridazine carboxylic acid systems demonstrate coordination with various transition metals including cobalt(II), nickel(II), zinc(II), and cadmium(II) [20]. These complexes typically adopt octahedral coordination geometries with the pyridazine carboxylate ligand occupying three coordination sites through the pyridine nitrogen, carboxylate oxygen atoms, and additional water molecules [20].

The coordination behavior follows established patterns for nitrogen-containing heterocyclic carboxylic acids, with the pyridazine nitrogen acting as a moderate σ-donor and weak π-acceptor [21]. The presence of the methoxy substituent influences the electron density on the pyridazine ring, potentially affecting metal-ligand bond strengths and complex stability [21].

Coordination Modes

The carboxylic acid functionality can coordinate in multiple modes, including monodentate and bidentate coordination through the carboxylate oxygen atoms [19] [20]. The pyridazine nitrogen provides an additional coordination site, enabling the formation of chelate complexes with enhanced stability [19]. The methoxy group, while not directly coordinating, influences the electronic properties of the ligand through inductive and mesomeric effects [10].

Catalytic Applications

Metal complexes of pyridazine carboxylic acids demonstrate catalytic activity in various organic transformations [22]. The unique electronic properties of the pyridazine ligand, including its weak basicity and high dipole moment, contribute to the catalytic efficiency of these systems [22]. Photocatalytic activity has been observed for certain copper complexes, suggesting potential applications in solar energy conversion and organic synthesis [19].

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship studies of 6-methoxypyridazine-3-carboxylic acid derivatives reveal critical insights into the molecular features responsible for biological activity [23] [24] [25]. The pyridazine scaffold provides a versatile platform for medicinal chemistry applications, with systematic modifications enabling optimization of pharmacological properties [23] [26].

Electronic Effects of Substituents

The methoxy group at the 6-position significantly influences the electronic distribution within the pyridazine ring system [28]. This substitution enhances lipophilicity while maintaining water solubility, contributing to favorable pharmacokinetic properties . Studies on related pyridazine derivatives demonstrate that methoxy substitution at the 6-position is crucial for maintaining biological activity, with removal or modification leading to substantial loss of potency [28].

The electron-donating nature of the methoxy group partially counteracts the electron-withdrawing effect of the pyridazine nitrogens, creating a balanced electronic environment that favors specific protein-ligand interactions [10] [11]. This electronic tuning is essential for selective enzyme inhibition and receptor binding [25] [30].

Carboxylic Acid Functionality and Biological Activity

The carboxylic acid group serves multiple functions in biological systems, including hydrogen bonding interactions, metal coordination, and ionic interactions with positively charged amino acid residues [31] [32]. Structure-activity studies reveal that the carboxylic acid functionality is often essential for biological activity, with ester or amide derivatives showing altered potency profiles [33] [34].

Pyridine carboxylic acid derivatives demonstrate broad-spectrum biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties [31] [32]. The positioning of the carboxylic acid group relative to the nitrogen atoms influences binding affinity and selectivity for specific biological targets [32].

Ring System Modifications

Modifications to the pyridazine ring system, including substitution patterns and ring fusion, dramatically affect biological activity [23] [35] [25]. Studies on pyridopyridazine derivatives reveal that fusion with additional aromatic rings can enhance potency but may also increase toxicity [23] [35]. The unique properties of the pyridazine ring, including its high dipole moment and hydrogen-bonding capacity, contribute to specific biological activities not observed with other heterocyclic systems [10] [11].

Comparative Analysis with Related Compounds

Comparative studies with other azine carboxylic acids (pyridine, pyrimidine, pyrazine) reveal that pyridazine derivatives often exhibit superior selectivity profiles [10] [11]. The 1,2-relationship of the nitrogen atoms in pyridazine creates unique binding geometries that can be exploited for selective target engagement [25] [30].

Quantitative Structure-Activity Relationships (QSAR)

Advanced QSAR studies on pyridazine derivatives employ computational methods to predict biological activity based on molecular descriptors [33] [34]. These studies reveal that electronic parameters (such as Hammett constants), lipophilicity (LogP), and steric factors all contribute to biological activity [33] [34]. The development of 4D-QSAR models enables prediction of biological activity for novel derivatives, facilitating rational drug design [33].

Recent studies identify specific molecular descriptors that correlate with biological activity, including polar surface area, hydrogen bonding capacity, and molecular flexibility [24] [25]. These findings guide the design of new derivatives with optimized pharmacological properties [25] [30].

Clinical Applications and Drug Development

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Methoxypyridazine-3-carboxylic acid

Dates

Last modified: 08-15-2023

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